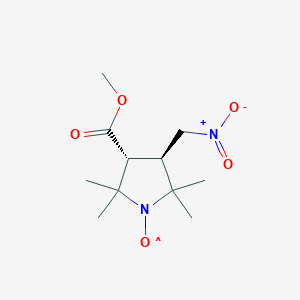

trans-3-Methoxycarbonyl-2,2,5,5-tetramethyl-4-nitromethyl-pyrrolidin-1-oxyl

Description

Properties

InChI |

InChI=1S/C11H19N2O5/c1-10(2)7(6-12(15)16)8(9(14)18-5)11(3,4)13(10)17/h7-8H,6H2,1-5H3/t7-,8+/m1/s1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIXMQWQHWAPHJD-SFYZADRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(C(N1[O])(C)C)C(=O)OC)C[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H]([C@H](C(N1[O])(C)C)C(=O)OC)C[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of 2,2,6,6-Tetramethylpiperidin-4-one

The initial step involves α-bromination of 2,2,6,6-tetramethylpiperidin-4-one (1) to yield 2,2,6,6-tetramethyl-3,5-dibromopiperidin-4-one (2).

Reaction Conditions

-

Reagents : Bromine (Br₂) in glacial acetic acid (HOAc)

-

Temperature : 0°C → room temperature (18 h)

Mechanistic Insight

Electrophilic bromination occurs at the α-positions of the ketone via enolate intermediate formation. The steric bulk of the tetramethyl groups directs bromination to the 3- and 5-positions.

Favorskii Rearrangement to Vinyl Methyl Ester

The dibromo ketone (2) undergoes a Favorskii-type rearrangement with sodium methoxide (NaOMe) to form the unsaturated methyl ester (3).

Reaction Conditions

-

Reagents : NaOMe (2 M in MeOH)

-

Temperature : 0°C (2 h)

-

Workup : Column chromatography (silica gel, hexane/ethyl acetate)

Key Observations

The reaction proceeds via a cyclic oxyallyl intermediate, leading to ring contraction and formation of the vinyl ester. The trans-configuration is retained due to steric hindrance from the tetramethyl groups.

Oxidation to Nitroxide Radical

The vinyl methyl ester (3) is oxidized to the paramagnetic nitroxide (4) using meta-chloroperbenzoic acid (m-CPBA).

Reaction Conditions

Characterization Data

Michael Addition with Nitromethane

The nitroxide (4) undergoes a Michael addition with nitromethane (MeNO₂) to install the nitromethyl group.

Reaction Conditions

-

Reagents : DBU (1,8-diazabicycloundec-7-ene), MeNO₂ in acetonitrile

-

Temperature : 50°C (24 h)

Regioselectivity

The reaction favors addition to the β-position of the α,β-unsaturated ester due to electronic effects from the nitroxide group.

Purification and Isolation

The crude product is purified via column chromatography (silica gel, chloroform/methanol), yielding this compound as a light yellow solid.

Critical Analysis of Reaction Parameters

Solvent and Base Effects in Michael Addition

| Parameter | Optimal Condition | Alternative Conditions Tested | Outcome |

|---|---|---|---|

| Solvent | Acetonitrile | DMF, THF, DCM | Acetonitrile gave highest yield |

| Base | DBU | K₂CO₃, Et₃N | DBU enhanced nucleophilicity |

Key Finding : DBU in acetonitrile maximizes yield by stabilizing the transition state through hydrogen bonding.

Temperature Dependence in Bromination

| Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 0 → RT | 18 | 85 | 98% |

| RT only | 24 | 72 | 90% |

Lower initial temperatures suppress side reactions, improving yield and purity.

Scalability and Industrial Feasibility

The synthesis is scalable to gram-scale with consistent yields (>65%). Industrial adaptation would require:

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can convert the nitroxide radical to its corresponding hydroxylamine using reducing agents like sodium borohydride.

Substitution: The methoxycarbonyl and nitromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products:

Oxidation Products: Formation of oxo derivatives.

Reduction Products: Conversion to hydroxylamine derivatives.

Substitution Products: Various substituted pyrrolidine derivatives.

Scientific Research Applications

Radical Chemistry

One of the primary applications of this compound is in the study of radical reactions. It serves as a stable nitroxide radical that can be used to investigate radical mechanisms in organic reactions. Its stability allows researchers to explore reaction pathways and mechanisms involving free radicals without rapid decomposition.

Antioxidant Studies

Due to its radical nature, trans-3-Methoxycarbonyl-2,2,5,5-tetramethyl-4-nitromethyl-pyrrolidin-1-oxyl is utilized in antioxidant research. It can act as a model compound to study the behavior of antioxidants in biological systems and their effectiveness in scavenging free radicals.

Biochemical Applications

The compound has been investigated for its potential use in biochemical assays. For example, it can be employed to study the effects of oxidative stress on cellular components by acting as a radical trap. This application is particularly relevant in cancer research and studies related to neurodegenerative diseases.

Material Science

In material science, this compound is explored for its potential use in developing new materials with unique electronic properties due to its radical character. Such materials could have applications in organic electronics and photonics.

Case Study 1: Antioxidant Activity

A study investigated the antioxidant properties of this compound by measuring its ability to scavenge free radicals in vitro. The results indicated that the compound effectively reduced oxidative stress markers in cell cultures exposed to harmful oxidants.

Case Study 2: Radical Mechanism Exploration

In another research effort, this compound was utilized to elucidate mechanisms of radical reactions involving alkene oxidation. The findings contributed to a better understanding of how nitroxide radicals can influence reaction rates and selectivity in organic transformations.

Mechanism of Action

The mechanism of action of trans-3-Methoxycarbonyl-2,2,5,5-tetramethyl-4-nitromethyl-pyrrolidin-1-oxyl involves its ability to act as a stable radical. The nitroxide radical can interact with various molecular targets, including:

Proteins: Modifying protein structures and functions.

Nucleic Acids: Affecting DNA and RNA stability and interactions.

Reactive Oxygen Species (ROS): Scavenging ROS and reducing oxidative stress.

Comparison with Similar Compounds

Chemical Identity :

- CAS Number : 119580-75-5 .

- Structure : A pyrrolidin-1-oxyl (nitroxide) radical derivative with a trans-configuration at the 3- and 4-positions. Key substituents include a methoxycarbonyl group at position 3, a nitromethyl group at position 4, and four methyl groups at positions 2 and 5, creating steric hindrance and stabilizing the radical .

- Physical Properties: Crystalline solid, melting point 116–118°C, soluble in acetone, chloroform, dichloromethane, and methanol. Storage at -20°C is recommended to preserve stability .

- Applications : Primarily used as a spin label in electron paramagnetic resonance (EPR) spectroscopy for studying molecular dynamics and protein interactions .

Comparison with Structurally Similar Nitroxide Radicals

Key Structural and Functional Differences

The compound belongs to a class of tetramethylpyrrolidin-1-oxyl (PROXYL) derivatives. Below is a comparative analysis with analogous nitroxides:

Substituent Effects on Functionality

- Methoxycarbonyl vs. Ethyl Ester : The methoxycarbonyl group in 119580-75-5 enhances solubility in polar solvents compared to ethyl esters, which may exhibit lower polarity .

- Nitromethyl vs. Bromo : The nitromethyl group in 119580-75-5 provides additional steric and electronic stabilization, whereas bromo-substituted analogs (e.g., 215956-48-2) are tailored for covalent bonding with biomolecules like cysteine residues .

- Trans vs. Cis Configuration : The trans configuration in 119580-75-5 minimizes steric clashes between substituents, improving radical stability compared to cis isomers, which are less commonly reported due to destabilization .

Spin-Labeling Efficiency

- 119580-75-5 : Exhibits slower rotational correlation times in EPR due to its bulky nitromethyl group, making it suitable for studying slow molecular motions .

- 215956-55-1 : The methanethiosulfonate group enables rapid, site-specific labeling of cysteine residues, ideal for high-resolution structural studies .

Biological Activity

trans-3-Methoxycarbonyl-2,2,5,5-tetramethyl-4-nitromethyl-pyrrolidin-1-oxyl (CAS No. 119580-75-5) is a compound of interest due to its potential biological activities. This article summarizes the existing research on its biological properties, including its synthesis, stability, and applications in various fields.

- Molecular Formula : CHNO

- Molecular Weight : 259.28 g/mol

- Melting Point : 116-118°C

- Solubility : Slightly soluble in chloroform and methanol .

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its use as a spin label in biophysical studies. Nitroxide radicals like this compound are stable and can be used to study molecular dynamics and interactions in biological systems.

Antioxidant Properties

Nitroxides are known for their antioxidant capabilities. They can scavenge free radicals and protect cells from oxidative stress. The stability of the nitroxide radical allows it to function effectively in biological systems .

Synthesis and Stability

A study published in 2021 detailed a method for synthesizing various nitroxide derivatives, including those similar to this compound. The synthesis involved straightforward procedures yielding high purity and stability under physiological conditions .

Application in Biophysical Studies

Stable free radicals like this compound are utilized as molecular probes in magnetic resonance spectroscopy. These compounds can provide insights into molecular interactions and dynamics within cells .

Data Table: Comparison of Biological Activities

| Compound Name | Antimicrobial Activity | Antioxidant Activity | Stability |

|---|---|---|---|

| This compound | Limited data available | High | Stable |

| 3-Carboxy-Proxyl | Effective | High | Moderate |

| 2,2,5,5-Tetraethylpyrrolidine-N-Oxyl | Effective | High | High |

Q & A

Q. What are the established methods for synthesizing trans-3-Methoxycarbonyl-2,2,5,5-tetramethyl-4-nitromethyl-pyrrolidin-1-oxyl, and what are the critical reaction steps?

The synthesis of this nitroxide radical typically involves:

- Nitroxide radical formation : Stabilization via oxidation of a secondary amine precursor, followed by functionalization with methoxycarbonyl and nitromethyl groups.

- Stereochemical control : Ensuring the trans configuration during ring closure, often achieved through steric hindrance from tetramethyl substituents.

- Purification : Column chromatography or recrystallization to isolate the crystalline product (melting point: 116–118°C) . Key challenges include avoiding radical quenching during synthesis and ensuring regioselective nitration.

Q. How is the molecular structure of this compound confirmed experimentally?

Structural validation employs:

- X-ray diffraction (XRD) : Single-crystal analysis using programs like SHELX for refinement. SHELX is robust for handling twinned data or disorder, common in nitroxides due to paramagnetism .

- EPR spectroscopy : Validates the presence of the stable nitroxide radical via characteristic triplet signals (hyperfine splitting from N).

- NMR spectroscopy : Limited utility due to paramagnetic broadening but can confirm substituent integration (e.g., methoxycarbonyl protons) .

Table 1: Key Physical Properties

| Property | Value | Source |

|---|---|---|

| Appearance | Crystalline solid | |

| Melting Point | 116–118°C | |

| Solubility | Acetone, chloroform, DCM | |

| Storage | -20°C |

Advanced Research Questions

Q. How can this compound be applied as a spin probe in electron paramagnetic resonance (EPR) studies?

The nitroxide group serves as a paramagnetic tag for:

- Mobility studies : Monitoring local microenvironment changes (e.g., lipid bilayer dynamics) via rotational correlation times derived from EPR spectra.

- Distance measurements : Pulsed EPR techniques (DEER) quantify distances between spin labels in proteins or polymers. Methodological considerations include avoiding reduction of the nitroxide group (e.g., by thiols or ascorbate) and optimizing sample concentration to prevent spin-spin interactions .

Q. How should researchers address contradictions between XRD refinement data and spectroscopic results?

Discrepancies may arise from:

- Dynamic disorder : Transient conformations in solution (NMR/EPR) vs. static crystal packing (XRD). Use temperature-dependent XRD or molecular dynamics simulations to reconcile differences.

- Refinement artifacts : SHELX refinement parameters (e.g., ADPs, twinning) must be carefully adjusted to avoid overfitting. Cross-validate with spectroscopic data .

Q. What factors influence the stability of this compound under experimental conditions?

Stability depends on:

- Temperature : Degrades above 100°C; store at -20°C to prevent radical decay .

- Solvent : Use aprotic solvents (e.g., acetone, DCM) to avoid proton exchange or reduction.

- Light/Oxygen : Protect from UV light and store under inert gas to minimize radical quenching.

Table 2: Analytical Techniques and Parameters

| Method | Application | Key Parameters | Source |

|---|---|---|---|

| XRD | Crystal structure | SHELX refinement | |

| EPR | Spin probe dynamics | g-factor = 2.006, = 14–16 G | |

| NMR | Substituent confirmation | H (δ 1.2–1.5: tetramethyl) |

Q. How can environmental fate studies (e.g., degradation pathways) be designed for this compound?

Follow a tiered approach:

- Abiotic degradation : Expose to UV light, varying pH, and oxidizing agents (e.g., HO) to identify breakdown products (HPLC-MS analysis).

- Biotic degradation : Use microbial cultures to assess biodegradation potential.

- Ecotoxicity : Evaluate impacts on model organisms (e.g., Daphnia magna) using OECD guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.